2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde
Overview
Description
Scientific Research Applications
2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Used in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Safety and Hazards
This compound is classified as dangerous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde typically involves the reaction of 4-methylpiperidine with benzaldehyde derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted benzaldehyde derivatives.
Mechanism of Action
The mechanism of action of 2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is crucial in proteomics research, where the compound helps in identifying and characterizing protein functions and interactions .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperidin-1-yl)aniline
- 1-(1-Methylpiperidin-4-yl)piperidin-4-amine
- 2-(1-Methylpiperidin-4-yl)ethanamine
Uniqueness
2-[Methyl(1-methylpiperidin-4-yl)amino]benzaldehyde is unique due to its specific structural configuration, which allows it to interact with a wide range of biological molecules. This versatility makes it a valuable tool in various research applications, particularly in the study of protein interactions and functions .
Properties
IUPAC Name |
2-[methyl-(1-methylpiperidin-4-yl)amino]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-9-7-13(8-10-15)16(2)14-6-4-3-5-12(14)11-17/h3-6,11,13H,7-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKDRESIRKZHFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(C)C2=CC=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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